molecular formula C12H11Cl2N3O2 B1665902 Azaconazole CAS No. 60207-31-0

Azaconazole

Cat. No. B1665902
CAS RN: 60207-31-0
M. Wt: 300.14 g/mol
InChI Key: AKNQMEBLVAMSNZ-UHFFFAOYSA-N
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Description

Azaconazole is a sterol biosynthesis inhibitor with fungicidal action . It is used mainly in ornamental crops to control canker and other diseases . It is moderately soluble in water, relatively volatile, and may be persistent in aquatic systems . Azaconazole is moderately toxic to mammals but is not expected to bioaccumulate .


Synthesis Analysis

The synthesis of Azaconazole and similar compounds involves the use of 3-amino-1,2,4-triazole . Other strategies for the synthesis of 1,2,4-triazole-containing scaffolds have also been highlighted .


Molecular Structure Analysis

The molecular formula of Azaconazole is C12H11Cl2N3O2 . The structure includes a 1,3-dioxolane substituted at position 2 by a 2,4-dichlorophenyl and a 1,2,4-triazol-1-ylmethyl group .


Physical And Chemical Properties Analysis

Azaconazole has a molecular weight of 300.141 . It has a density of 1.51 g/cm3, a boiling point of 460.7ºC at 760 mmHg, and a melting point of 112.6ºC .

Scientific Research Applications

Antimicrobial Activity

Azaconazole, as part of the azole class, has shown significant antimicrobial activity. This is exemplified by the work of Howell Wescott et al. (2017), which investigated the impact of imidazoles on Mycobacterium tuberculosis. They found that imidazoles, including azaconazole, are bactericidal and lead to an increase in reactive oxygen species (ROS) in M. tuberculosis. This study highlighted the potential of azaconazole in treating bacterial infections, especially mycobacteria (Howell Wescott et al., 2017).

Antifungal Applications

Azaconazole's efficacy as an antifungal agent is well-established. Firooz et al. (2015) detailed the use of econazole, a compound similar to azaconazole, in the treatment of superficial fungal infections. They emphasized the importance of novel formulation strategies to enhance its penetration and efficacy (Firooz, Nafisi, & Maibach, 2015).

Pharmacological Studies

Kolimi et al. (2022) developed and validated a method for quantifying efinaconazole, a derivative of azaconazole, in human nail permeation studies. This research underlines the significance of accurate measurement techniques for azaconazole derivatives in pharmacological research (Kolimi et al., 2022).

Nano-Encapsulation for Improved Delivery

Pandey et al. (2005) explored the use of nano-encapsulation for improving the oral bioavailability of azole antifungals, including those related to azaconazole. This study suggests the potential of nanotechnology in enhancing the effectiveness of azaconazole and its derivatives (Pandey, Ahmad, Sharma, & Khuller, 2005).

Mechanism of Antifungal Resistance

Whaley et al. (2017) provided insights into the resistance mechanisms of Candida species against azole antifungals. Understanding these mechanisms is crucial for the effective use of azaconazole in combating fungal infections (Whaley, Berkow, Rybak, Nishimoto, Barker, & Rogers, 2017).

Safety And Hazards

Azaconazole is moderately toxic to mammals, birds, fish, and aquatic invertebrates . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling Azaconazole .

Future Directions

Future research directions could focus on identifying and characterizing the protein responsible for the facilitated diffusion of azole drugs like Azaconazole . This could lead to the discovery of new drug candidates and potentially new mechanisms of resistance to azole drugs .

properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQMEBLVAMSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041613
Record name Azaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azaconazole

CAS RN

60207-31-0
Record name Azaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60207-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaconazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azaconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45683D94EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
673
Citations
B Metin, A Güleryüz, DS Chormey, BT Zaman… - Environmental …, 2023 - Springer
… of diflufenican and azaconazole from domestic wastewater … The linear range obtained for azaconazole and diflufenican … dSPE method, azaconazole and diflufenican recorded …
Number of citations: 4 link.springer.com
L Van Leemput, M Van Der Flaas, E Swysen… - Studies in …, 1986 - Elsevier
… by the stress of azaconazole in the influent. No transformation of azaconazole by the sludge … The present contribution reports on the behaviour of azaconazole in soil and on its …
Number of citations: 5 www.sciencedirect.com
GO Rankin, DJ Yang, K Cressey-Veneziano, RT Wang… - Toxicology, 1985 - Elsevier
… Incubation of renal cortical slices with increasing concentrations of azaconazole from 10 -5 … incubation with azaconazole 10 -s or 10 -3 M. These results indicate that azaconazole is …
Number of citations: 4 www.sciencedirect.com
K Qanungo, S Kaur - AIP Conference Proceedings, 2023 - pubs.aip.org
… 1 Structure of Azaconazole Considering the importance of Azaconazole in agriculture this paper describes the environmental partitioning of Azaconazole by means of a fugacity-…
Number of citations: 0 pubs.aip.org
LJJ Van Leemput, VE Swysen, WEG Meuldermans… - Chemosphere, 1987 - Elsevier
… The OL-type formulation (oil miscible liquid) contained i0 g azaconazole per litre concentrate, the SL-type formulation (soluble concentrate) contained 50 g azaconazole per …
Number of citations: 2 www.sciencedirect.com
ND Henderson - 1992 - osti.gov
This paper summarizes the physical, chemical, environmental and toxicological properties of the fungicide azaconazole, a chemical used to protect wood against a number of types of …
Number of citations: 1 www.osti.gov
A Eicker, E Strydom - Botanical Bulletin of Academia Sinica, 1990 - ejournal.sinica.edu.tw
… azaconazole in agar cultures was sufficient to suppress mycelial growth, Wood impregnated with 100 ppm azaconazole … with 2500 ppm azaconazole formed inhibition fronts against …
Number of citations: 2 ejournal.sinica.edu.tw
L LEEMPUT, M DER FLAAS, E SWYSEN… - … for Protection of the …, 1986 - books.google.com
… by the stress of azaconazole in the influent. No transformation of azaconazole by the sludge … The present contribution reports on the behaviour of azaconazole in soil and on its …
Number of citations: 0 books.google.com
A Jeihooni, RL Krahmer, JJ Morrell - Wood and fiber science, 1994 - wfs.swst.org
… There was no reliable method for analysis of azaconazole in … Azaconazole was applied as a powder at concentrations of … For the azaconazole treatment, the powdered preservative was …
Number of citations: 18 wfs.swst.org
A Leclercq - Mater. Org., 1983
Number of citations: 9

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